N-(Dibenzo[b,d]furan-3-yl)ethanethioamide
Description
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide is a sulfur-containing analogue of amide derivatives, characterized by a thioamide (-C(=S)-NH-) group attached to the dibenzo[b,d]furan scaffold. The thioamide group introduces distinct physicochemical properties, such as altered hydrogen-bonding capacity and redox activity, compared to its oxygen-containing amide counterparts.
Properties
CAS No. |
28989-22-2 |
|---|---|
Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
N-dibenzofuran-3-ylethanethioamide |
InChI |
InChI=1S/C14H11NOS/c1-9(17)15-10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8H,1H3,(H,15,17) |
InChI Key |
PESXHSZMLRHBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)NC1=CC2=C(C=C1)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide typically involves the following steps:
Starting Materials: The synthesis begins with dibenzofuran and ethanethioamide as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, to form various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Dibenzo[b,d]furan-3-yl)ethanethioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)ethanethioamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Physicochemical and Electronic Properties
- Thioamide vs. This substitution may also enhance redox activity due to sulfur’s lower electronegativity .
- Halogen Effects : The iodine substituent in N-(Dibenzo[b,d]furan-3-yl)-4-iodobenzamide introduces steric bulk and electron-withdrawing effects, which could influence binding affinity in biological systems or catalytic applications .
- Methoxy Groups : Methoxy substituents (e.g., in ) improve solubility and electron-donating properties, which may optimize pharmacokinetic profiles .
Stability and Reactivity
Dibenzofuran derivatives generally exhibit high thermal and oxidative stability due to aromatic conjugation. However:
- The thioamide group in N-(Dibenzo[b,d]furan-3-yl)ethanethioamide may render it more susceptible to hydrolysis or nucleophilic attack compared to amides, depending on the environment .
- Compounds like 3ai show moderate synthetic yields (7%), suggesting challenges in dibenzofuran functionalization during coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
